4-(Difluoromethoxy)benzohydrazide
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Overview
Description
4-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 g/mol It is characterized by the presence of a difluoromethoxy group attached to a benzohydrazide moiety
Preparation Methods
The synthesis of 4-(Difluoromethoxy)benzohydrazide typically involves the reaction of 4-(difluoromethoxy)benzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, and requires the use of a catalyst, such as tetrabutylammonium bromide, to facilitate the reaction . The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(Difluoromethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethoxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway. This mechanism underlies its potential therapeutic effects in conditions like pulmonary fibrosis.
Comparison with Similar Compounds
4-(Difluoromethoxy)benzohydrazide can be compared with other similar compounds, such as:
4-(Methoxy)benzohydrazide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
4-(Trifluoromethoxy)benzohydrazide: Contains an additional fluorine atom, which can influence its chemical properties and interactions.
4-(Chloromethoxy)benzohydrazide:
The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from these similar compounds .
Properties
IUPAC Name |
4-(difluoromethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-5(2-4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSDTIPYFMSUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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